1-Fluoro-2-nitrobenzene
Overview
Description
1-Fluoro-2-nitrobenzene, also known as 2-fluoronitrobenzene, is an organic compound with the molecular formula C6H4FNO2. It is a substituted nitrobenzene compound, characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring. This compound is a colorless liquid and is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, pesticides, and dyes .
Preparation Methods
1-Fluoro-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves the Halex process, where 2-nitrochlorobenzene reacts with potassium fluoride to produce this compound and potassium chloride . The reaction conditions typically involve heating the reactants in a suitable solvent such as dimethylformamide.
Industrial production methods often utilize similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of high-purity reagents and controlled reaction environments are crucial in industrial settings to maintain product quality.
Chemical Reactions Analysis
1-Fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom in this compound can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate. This reaction typically occurs under mild heating conditions.
Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and other electrophilic aromatic substitution reactions, where the nitro group directs the incoming electrophile to the meta position relative to itself.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-fluoroaniline, while nucleophilic substitution with phenols produces 2-fluorophenol derivatives.
Scientific Research Applications
1-Fluoro-2-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-fluoro-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For instance, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the replacement of the fluorine atom . In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately converting to an amino group .
Comparison with Similar Compounds
1-Fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-4-nitrobenzene: This compound has the nitro group in the para position relative to the fluorine atom, leading to different reactivity and substitution patterns.
1-Fluoro-3-nitrobenzene: Here, the nitro group is in the meta position, which also affects its chemical behavior compared to this compound.
2-Fluoroaniline: This is the reduced form of this compound, where the nitro group is converted to an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKNBLFSJAVFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061730 | |
Record name | Benzene, 1-fluoro-2-nitro- | |
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Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Aldrich MSDS] | |
Record name | 1-Fluoro-2-nitrobenzene | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 1-Fluoro-2-nitrobenzene | |
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CAS No. |
1493-27-2 | |
Record name | 1-Fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-27-2 | |
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Record name | 1-Fluoro-2-nitrobenzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493272 | |
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Record name | 1-Fluoro-2-nitrobenzene | |
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Record name | Benzene, 1-fluoro-2-nitro- | |
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Record name | Benzene, 1-fluoro-2-nitro- | |
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Record name | 1-fluoro-2-nitrobenzene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.626 | |
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Record name | o-Fluoronitrobenzene | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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